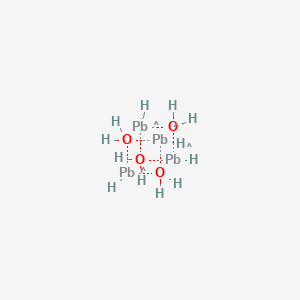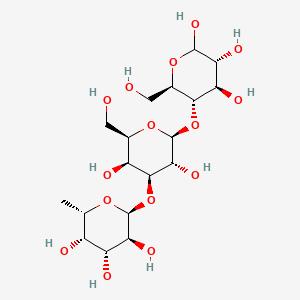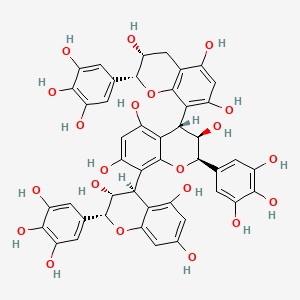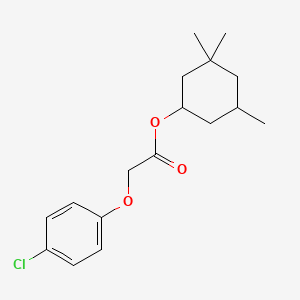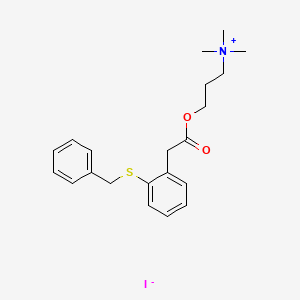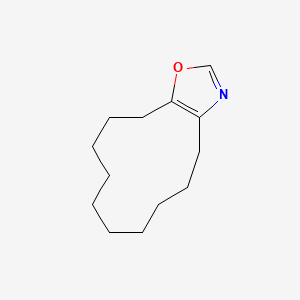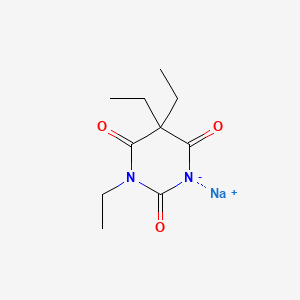
Barbituric acid, 1,5,5-triethyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of barbituric acid, which is a pyrimidinedione. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical synthesis of barbituric acid derivatives involves the reaction of urea with diethyl malonate in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate enol form, which then cyclizes to form the barbituric acid ring.
Industrial Production Methods: On an industrial scale, the synthesis of sodium 5,5-diethylbarbiturate involves the reaction of barbituric acid with triethyl orthoformate and sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Types of Reactions:
Oxidation: Sodium 5,5-diethylbarbiturate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation, can be carried out to introduce different substituents onto the barbituric acid ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of barbituric acid.
Reduction: Reduced forms of barbituric acid.
Substitution: Halogenated derivatives of barbituric acid.
Scientific Research Applications
Chemistry: Sodium 5,5-diethylbarbiturate is used as a reagent in organic synthesis and as a building block for the preparation of various pharmaceuticals and other chemical compounds. Biology: It is used in biological research to study enzyme inhibition and other biochemical processes. Medicine: The compound has been investigated for its potential use in the treatment of certain medical conditions, including its role as a sedative and anticonvulsant. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 5,5-diethylbarbiturate exerts its effects involves the modulation of GABA (gamma-aminobutyric acid) receptors in the central nervous system. By enhancing the activity of GABA, the compound produces sedative and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the regulation of neuronal excitability.
Comparison with Similar Compounds
Barbital (Veronal): A closely related compound with similar sedative properties.
Phenobarbital: Another barbiturate used as a sedative and anticonvulsant.
Amobarbital: A barbiturate with hypnotic properties.
Uniqueness: Sodium 5,5-diethylbarbiturate is unique in its specific chemical structure, which influences its pharmacological properties and applications. Its triethyl substitution pattern differentiates it from other barbiturates, leading to distinct biological and chemical behaviors.
Properties
CAS No. |
357-69-7 |
|---|---|
Molecular Formula |
C10H15N2NaO3 |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
sodium;1,5,5-triethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3.Na/c1-4-10(5-2)7(13)11-9(15)12(6-3)8(10)14;/h4-6H2,1-3H3,(H,11,13,15);/q;+1/p-1 |
InChI Key |
YJMIMZCVYFWXAC-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)[N-]C(=O)N(C1=O)CC)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


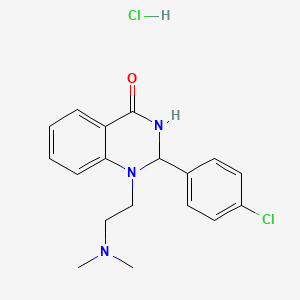
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
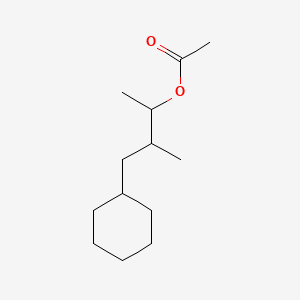
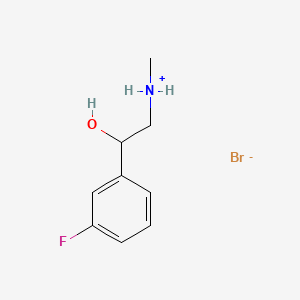
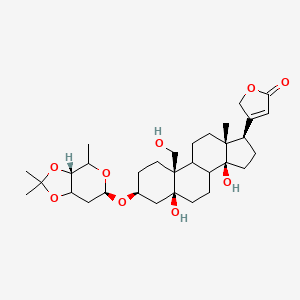
![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
